molecular formula C7H15N3 B13308334 6-Ethyl-5-methyl-1,4,5,6-tetrahydropyrimidin-2-amine

6-Ethyl-5-methyl-1,4,5,6-tetrahydropyrimidin-2-amine

Katalognummer: B13308334
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: LCNVBCJDMQHQCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethyl-5-methyl-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C7H15N3 It is a derivative of tetrahydropyrimidine, characterized by the presence of ethyl and methyl substituents at the 6th and 5th positions, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-5-methyl-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile, followed by cyclization in the presence of copper chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Ethyl-5-methyl-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the amine position .

Wissenschaftliche Forschungsanwendungen

6-Ethyl-5-methyl-1,4,5,6-tetrahydropyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Ethyl-5-methyl-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

  • 6-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine
  • 1,4,5,6-Tetrahydropyrimidine

Comparison: Compared to its analogs, 6-Ethyl-5-methyl-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to the presence of both ethyl and methyl substituents, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .

Eigenschaften

Molekularformel

C7H15N3

Molekulargewicht

141.21 g/mol

IUPAC-Name

6-ethyl-5-methyl-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C7H15N3/c1-3-6-5(2)4-9-7(8)10-6/h5-6H,3-4H2,1-2H3,(H3,8,9,10)

InChI-Schlüssel

LCNVBCJDMQHQCP-UHFFFAOYSA-N

Kanonische SMILES

CCC1C(CN=C(N1)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.